2-(4-Cyanophenyl)-2,2-difluoroacetic acid 2-(4-Cyanophenyl)-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 1261358-84-2
VCID: VC3006410
InChI: InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
SMILES: C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
Molecular Formula: C9H5F2NO2
Molecular Weight: 197.14 g/mol

2-(4-Cyanophenyl)-2,2-difluoroacetic acid

CAS No.: 1261358-84-2

Cat. No.: VC3006410

Molecular Formula: C9H5F2NO2

Molecular Weight: 197.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Cyanophenyl)-2,2-difluoroacetic acid - 1261358-84-2

Specification

CAS No. 1261358-84-2
Molecular Formula C9H5F2NO2
Molecular Weight 197.14 g/mol
IUPAC Name 2-(4-cyanophenyl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
Standard InChI Key YNJRLINCQPOYJK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
Canonical SMILES C1=CC(=CC=C1C#N)C(C(=O)O)(F)F

Introduction

Fundamentals and Physical Properties

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . This compound is formally identified by the CAS registry number 1261358-84-2 . The structure features a cyanophenyl group attached to a difluoroacetic acid moiety, with the cyano group (C≡N) positioned para to the attachment point on the phenyl ring.

The compound's primary chemical identifiers include:

PropertyValue
IUPAC Name2-(4-cyanophenyl)-2,2-difluoroacetic acid
Molecular FormulaC9H5F2NO2
Molecular Weight197.14 g/mol
CAS Number1261358-84-2
InChIInChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
InChI KeyYNJRLINCQPOYJK-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC=C1C#N)C(C(=O)O)(F)F
LogP1.73468

The physical characteristics indicate that 2-(4-Cyanophenyl)-2,2-difluoroacetic acid is typically stored at room temperature , suggesting reasonable stability under standard conditions. The calculated LogP value of 1.73468 indicates moderate lipophilicity, which has implications for its potential biological activity and membrane permeability.

Structural Characteristics

Molecular Structure

The structure of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid features several key functional groups that define its chemical behavior . The primary structural elements include:

  • A phenyl ring that serves as the core structure

  • A cyano group (C≡N) positioned at the para position of the phenyl ring

  • A difluoroacetic acid moiety where two fluorine atoms and the phenyl ring are attached to the same carbon atom

  • A carboxylic acid group that can participate in hydrogen bonding and acid-base reactions

This specific arrangement of functional groups contributes to the compound's unique chemical properties and potential applications in various fields.

Structural Significance

The presence of both electron-withdrawing groups (cyano and difluoro) significantly influences the electronic distribution within the molecule. The cyano group enhances the lipophilicity and can potentially improve membrane permeability of the compound, which is relevant for biological applications. Meanwhile, the gem-difluoro substituents introduce unique reactivity patterns and conformational constraints that can affect the compound's behavior in chemical reactions and biological systems .

Chemical Reactivity

Reactive Sites

2-(4-Cyanophenyl)-2,2-difluoroacetic acid contains multiple reactive sites that can participate in various chemical transformations. These include:

  • The carboxylic acid group, which can undergo esterification, amidation, and other typical reactions of carboxylic acids

  • The cyano group, which can be hydrolyzed to amides or carboxylic acids, or reduced to primary amines

  • The carbon-fluorine bonds, which can be subject to nucleophilic substitution under certain conditions

Types of Reactions

The compound can engage in several types of chemical reactions, depending on the reaction conditions and reagents used:

Reaction TypeCommon ReagentsPotential Products
OxidationPotassium permanganate, chromium trioxideCarboxylic acid derivatives
ReductionLithium aluminum hydride, hydrogen with catalystAmines (from cyano group)
Nucleophilic SubstitutionAmines, thiols under basic conditionsReplacement of fluorine atoms
EsterificationAlcohols, acid catalystsEsters of the carboxylic acid group

These diverse reaction pathways make 2-(4-Cyanophenyl)-2,2-difluoroacetic acid a versatile building block in synthetic organic chemistry.

Synthesis and Preparation Methods

Laboratory Synthesis

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaStructural DifferencesPotential Functional Differences
2-(4-Chlorophenyl)-2,2-difluoroacetic acidC8H5ClF2O2Contains chlorine instead of cyano groupDifferent electronic properties, potentially different biological activity
3-(4-Cyanophenyl)-3,3-difluoropropanoic acidC9H8F2NO2Has a propanoic acid structure instead of acetic acidLonger carbon chain may affect binding properties and reactivity
2-(Phenyl)-2,2-difluoroacetic acidC9H7F2O2Lacks the cyano groupSimpler structure with different lipophilicity and biological activity
4-Cyanobenzoic acidC8H5NO2Contains cyanophenyl but lacks difluoro groupsDifferent chemical reactivity and potential applications

These structural variations lead to different chemical and biological properties, highlighting the specific characteristics that make 2-(4-Cyanophenyl)-2,2-difluoroacetic acid unique.

Research Applications

Chemistry Research

In the field of chemistry, 2-(4-Cyanophenyl)-2,2-difluoroacetic acid serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow for selective transformations that can lead to diverse chemical derivatives, expanding the toolkit of synthetic chemists.

Biological Research

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. The presence of the cyano and difluoro groups provides specific physicochemical properties that could be exploited in designing molecules with targeted biological activities.

Material Science

The compound also has potential applications in material science, particularly in the development of advanced materials such as polymers and coatings. The unique structural features can contribute to materials with specific properties, such as enhanced stability or reactivity.

Future Research Directions

Mechanistic Studies

Further research is needed to elucidate the specific mechanisms by which 2-(4-Cyanophenyl)-2,2-difluoroacetic acid interacts with biological targets. Understanding these mechanisms could reveal new therapeutic potentials and applications in drug development.

Structure-Activity Relationship Studies

Investigation of structural derivatives could provide valuable insights into structure-activity relationships, potentially leading to compounds with enhanced biological activities or novel applications. Systematic modifications of the core structure could help identify the key structural features responsible for specific activities.

In Vivo Studies

Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of this compound would provide critical information about its efficacy and safety profiles. Such studies are essential for determining the compound's potential as a therapeutic agent or research tool.

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